4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI)
Overview
Description
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) is a stable compound known for its unique structure and reactivity. It is a derivative of benzodioxaborin, characterized by the presence of a boron atom within a dioxaborin ring.
Preparation Methods
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) can be synthesized through the reaction of phenol with an aldehyde in the presence of phenylboronic acid. The reaction is typically carried out under reflux conditions with a catalytic amount of propionic acid in toluene . The resulting product is a stable compound that can be stored at room temperature indefinitely .
Chemical Reactions Analysis
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) undergoes various chemical reactions, including:
Reaction with Lewis Acids: Produces ortho-quinone methides that react with nucleophiles like alkyl and aryl thiols, alcohols, amines, and hydrides to form 1,4-addition products.
Intramolecular Reactions: The quinone methides can react intramolecularly with olefins or aryl groups to synthesize analogs of tetrahydrocannabinols and other complex structures.
Scientific Research Applications
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) has several applications in scientific research:
Organic Synthesis: Used as a precursor for generating reactive intermediates like ortho-quinone methides, which are valuable in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with unique properties, such as substituted chromans.
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) involves the generation of reactive intermediates, such as ortho-quinone methides, through thermolysis or reaction with Lewis acids . These intermediates can then participate in various chemical reactions, including cycloaddition and nucleophilic addition, leading to the formation of complex products .
Comparison with Similar Compounds
4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) is unique due to its stability and reactivity. Similar compounds include:
1,3,2-Benzodioxaborins: These compounds share the dioxaborin ring structure but may differ in substituents, affecting their reactivity and applications.
Phenylboronic Acid Derivatives: These compounds are used in similar synthetic applications but may not offer the same stability as 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI).
Properties
IUPAC Name |
2-phenyl-4H-1,3,2-benzodioxaborinine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO2/c1-2-7-12(8-3-1)14-15-10-11-6-4-5-9-13(11)16-14/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIBOSHHACJAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC2=CC=CC=C2O1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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